N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 393569-12-5
VCID: VC7259905
InChI: InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
SMILES: C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Molecular Formula: C16H11BrClN3OS2
Molecular Weight: 440.76

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide

CAS No.: 393569-12-5

Cat. No.: VC7259905

Molecular Formula: C16H11BrClN3OS2

Molecular Weight: 440.76

* For research use only. Not for human or veterinary use.

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide - 393569-12-5

Specification

CAS No. 393569-12-5
Molecular Formula C16H11BrClN3OS2
Molecular Weight 440.76
IUPAC Name N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide
Standard InChI InChI=1S/C16H11BrClN3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Standard InChI Key NCQREEFCEPMARK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl

Introduction

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with a suitable benzoyl chloride derivative, such as 5-bromo-2-chlorobenzoyl chloride, in the presence of a base like triethylamine in an organic solvent such as dichloromethane. This process is similar to the synthesis of other thiadiazole derivatives.

Synthesis Steps

  • Preparation of Starting Materials: Obtain 5-amino-1,3,4-thiadiazole-2-thiol and 5-bromo-2-chlorobenzoyl chloride.

  • Reaction Setup: Combine the starting materials in a suitable solvent with a base.

  • Reaction Conditions: Stir the mixture under appropriate conditions (e.g., temperature and time) until the reaction is complete.

  • Purification: Purify the product using recrystallization or chromatography techniques.

Biological Activities and Applications

Thiadiazole derivatives, including N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide, are studied for their potential biological activities:

  • Antibacterial Activity: Thiadiazoles have shown significant antibacterial properties, particularly against Gram-positive bacteria .

  • Antiviral and Anticancer Properties: These compounds are also investigated for their antiviral and anticancer activities due to their ability to interact with biological targets.

Potential Applications

  • Pharmaceuticals: Thiadiazole derivatives are potential candidates for developing new drugs due to their diverse biological activities.

  • Agrochemicals: They can also be used in the development of new agrochemicals.

Chemical Reactions and Interactions

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide can participate in various chemical reactions:

  • Nucleophilic Substitution: The presence of halogen atoms (bromine and chlorine) allows it to undergo nucleophilic substitution reactions.

  • Interactions with Biological Targets: The thiadiazole ring can interact strongly with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

CompoundMolecular FormulaMolar MassBiological Activity
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamideC17H12BrClN3OS2Calculated based on atomic massesPotential antibacterial, antiviral, and anticancer activities
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamideC16H11Br2N3OS2485.21604Not explicitly stated, but thiadiazoles generally exhibit diverse biological activities
5-Bromo-2-chloro-N-(1,3,4-thiadiazol-2-yl)benzamideNot providedNot providedExhibits antiviral, antibacterial, and anticancer properties

Future Research Directions

  • In-depth Biological Activity Studies: Investigate the compound's specific biological activities and mechanisms of action.

  • Synthesis Optimization: Optimize the synthesis process for better yield and purity.

  • Structure-Activity Relationship (SAR) Studies: Explore how modifications to the compound's structure affect its biological activities.

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